Pan-JNK Inhibitory Potency: CC-401 vs. SP600125 and AS601245
CC-401 hydrochloride exhibits a uniform high affinity for all three JNK isoforms (JNK1, JNK2, JNK3) with a Ki range of 25–50 nM [1]. In contrast, the first-generation JNK inhibitor SP600125 shows variable IC50 values: 40 nM for JNK1 and JNK2, and 90 nM for JNK3 [2]. Another alternative, AS601245, is significantly less potent against JNK1 and JNK2, with IC50 values of 150 nM and 220 nM, respectively . This demonstrates CC-401's superior and more consistent pan-JNK inhibition profile.
| Evidence Dimension | JNK Isoform Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 25–50 nM (pan-JNK) |
| Comparator Or Baseline | SP600125: IC50 = 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3); AS601245: IC50 = 150 nM (JNK1), 220 nM (JNK2), 70 nM (JNK3) |
| Quantified Difference | CC-401 shows uniform pan-inhibition, while SP600125 is 2.25-fold weaker against JNK3 and AS601245 is up to 8.8-fold weaker against JNK2. |
| Conditions | In vitro kinase activity assays using recombinant human JNK isoforms. |
Why This Matters
Consistent pan-JNK inhibition is critical for studies where differential isoform activity could confound results, ensuring robust target engagement across all JNK family members.
- [1] Ma FY, Flanc RS, Tesch GH, et al. A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis. J Am Soc Nephrol. 2007;18(2):472-484. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-13686. View Source
